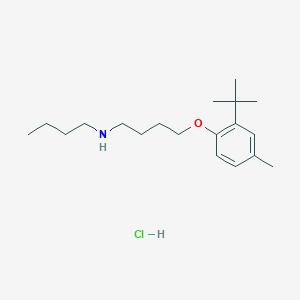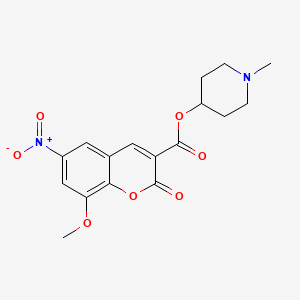![molecular formula C13H16ClN3O2 B5136902 N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide, commonly known as CEP-33779, is a small molecule inhibitor that is used in scientific research for its potential therapeutic applications. This compound has been shown to have promising effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
Mécanisme D'action
CEP-33779 acts as a selective inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the activity of the IKK complex, CEP-33779 prevents the phosphorylation and subsequent degradation of IκBα, which in turn prevents the activation of NF-κB. This results in the downregulation of pro-inflammatory genes and the reduction of inflammation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, CEP-33779 has been shown to have anti-cancer effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CEP-33779 has also been shown to have neuroprotective effects, and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-33779 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has been extensively characterized in vitro and in vivo. However, there are also limitations to its use. CEP-33779 has poor solubility in water, which may limit its use in certain experiments. Additionally, the inhibition of NF-κB by CEP-33779 is not specific to any particular cell type or tissue, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for research on CEP-33779. One area of interest is in the development of more specific inhibitors of the IKK complex, which may have fewer off-target effects than CEP-33779. Another potential direction is in the use of CEP-33779 in combination with other drugs, to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory, anti-cancer, and neuroprotective effects of CEP-33779, and to identify additional potential therapeutic applications.
Méthodes De Synthèse
CEP-33779 can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding hydrazone, which is subsequently treated with acetic anhydride to yield CEP-33779.
Applications De Recherche Scientifique
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CEP-33779 has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the inflammatory response. By inhibiting NF-κB, CEP-33779 can reduce inflammation and alleviate symptoms associated with these diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N'-(pentan-3-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-10(4-2)16-17-13(19)12(18)15-11-7-5-9(14)6-8-11/h5-8H,3-4H2,1-2H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNALHHMTSSOYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC1=CC=C(C=C1)Cl)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)



![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)

